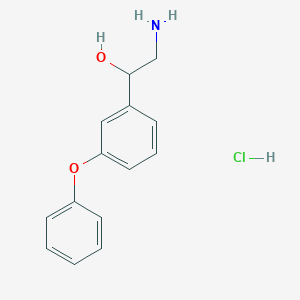
Succinimide, N-(morpholinomethyl)-
Descripción general
Descripción
“Succinimide, N-(morpholinomethyl)-” is a compound that contains a total of 28 atoms. It consists of 14 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The chemical formula of “Succinimide, N-(morpholinomethyl)-” can be written as: C9H14N2O3 .
Synthesis Analysis
The synthesis of succinimides involves a dehydrogenative coupling of diols and amines to form cyclic imides . This reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . Another method involves the use of inexpensive and readily available reagents under mild conditions . A Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as Lewis acid under microwave irradiation .
Molecular Structure Analysis
The molecular structure of “Succinimide, N-(morpholinomethyl)-” is derived from succinimide, which is an organic compound with the formula (CH2)2(CO)2NH . This white solid is used in a variety of organic syntheses . The compound is classified as a cyclic imide . It may be prepared by thermal decomposition of ammonium succinate .
Chemical Reactions Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
Physical And Chemical Properties Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Molecular Structure and Spectroscopic Studies : N-(Morpholinomethyl) succinimide has been synthesized and analyzed using various spectral techniques like NMR, UV-Visible spectroscopy, and FT-IR. Its electronic structure was examined using Density Functional Theory (DFT), providing insights into its chemical activity and potential pharmaceutical applications (Sarojinidevi et al., 2019).
Biological Activities and Pharmaceutical Potential
- Anticholinesterase and Antioxidant Potentials : New ketoesters derivatives of succinimides have shown significant anticholinesterase and antioxidant activities. These properties suggest potential applications in managing conditions like Alzheimer's disease (Sadiq et al., 2015).
- Inhibitory Activities Against Various Enzymes : Certain succinimide derivatives have been evaluated for their inhibitory potentials against enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, indicating potential therapeutic applications (Ahmad et al., 2020).
Therapeutic Research and Drug Synthesis
- Succinimide Derivatives in Drug Discovery : Research in medicinal chemistry has synthesized succinimide derivatives with various medicinal properties, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. These derivatives have been explored for potential targets in therapeutic applications (Zhao et al., 2020).
Chemical Properties and Synthesis Techniques
Synthesis Techniques
- Palladium-Catalyzed Aminocarbonylation : An efficient route involving palladium-catalyzed aminocarbonylation of alkynes with various amines has been developed for synthesizing succinimide derivatives. This method is significant for producing compounds used in natural products and drugs (Liu et al., 2015).
Industrial and Agricultural Applications
- Agricultural Fungicide Research : Studies have explored the effects of succinimide derivatives in agricultural contexts, particularly focusing on their nephrotoxic potential in rats when used as fungicides. These findings are crucial for understanding the environmental and health impacts of such compounds (Yang et al., 1985).
Catalytic and Chemical Reactions
- Catalysis of Trimethylsilylation : Succinimide-N-sulfonic acid has been identified as an efficient catalyst for the chemoselective trimethylsilylation of alcohols and phenols. This discovery is significant for chemical synthesis processes (Shirini & Khaligh, 2011).
Plant Physiology
- Stimulation of Seedling Growth : Certain succinimide derivatives have been found to enhance the growth of roots in germinating seeds. This finding opens up potential applications in agriculture and plant biology (Allen & Skoog, 1952).
Mecanismo De Acción
Aspartic acid (Asp) residues are prone to nonenzymatic isomerization via a succinimide (Suc) intermediate . The formation of isomerized Asp residues is considered to be associated with various age-related diseases, such as cataracts and Alzheimer’s disease . The reaction pathway of Suc residue formation from Asp residues is catalyzed by two water molecules .
Safety and Hazards
Direcciones Futuras
Mannich bases, such as “Succinimide, N-(morpholinomethyl)-”, have remained an important and popular area of research due to their simple synthesis, adaptability, and diverse range of applications . They are a key step in the synthesis of a wide variety of natural products, pharmaceuticals, and so forth . Thus, Mannich bases and their derivatives may be further used for enormous biological applications with potent effects .
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c12-8-1-2-9(13)11(8)7-10-3-5-14-6-4-10/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGXEUSFRFHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157979 | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimide, N-(morpholinomethyl)- | |
CAS RN |
13314-97-1 | |
| Record name | 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13314-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



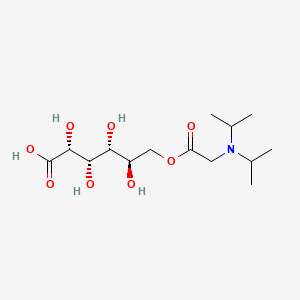

![2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3366115.png)
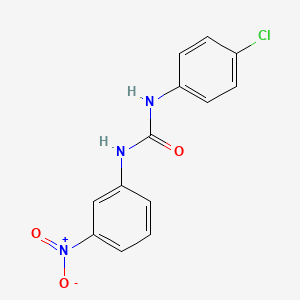
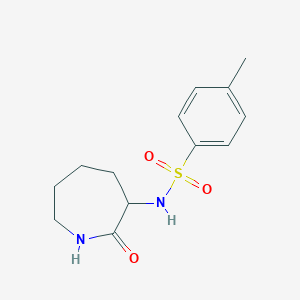

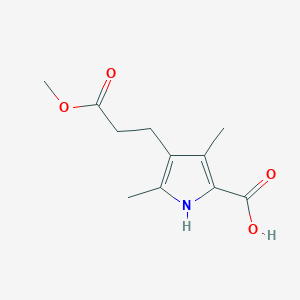

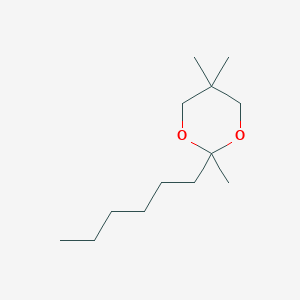


![2,2'-(Ethylenebisoxy)-[1,1'-[oxybis(ethyleneoxyethyleneoxy)]bisbenzene]](/img/structure/B3366200.png)
